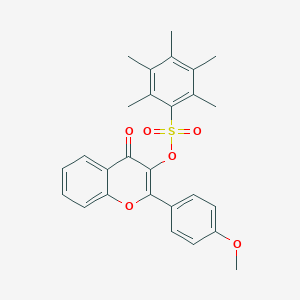
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate is a complex organic compound that combines a chromenone structure with a sulfonate ester. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The chromenone core is known for its biological activity, while the sulfonate ester group can influence the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Group: The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution, where anisole (methoxybenzene) is used as the starting material.
Sulfonation: The final step involves the reaction of the chromenone derivative with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenones.
Substitution: The methoxy group and the sulfonate ester can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrochromenones.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The chromenone core is known for its biological activity, including anti-inflammatory, antioxidant, and anticancer properties. This compound could be investigated for its potential therapeutic effects in various biological assays.
Medicine
In medicinal chemistry, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate may serve as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved solubility or stability. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chromenone core can act as a pharmacophore, binding to active sites of proteins and influencing their function. The sulfonate ester group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
4H-Chromen-4-one: The parent compound of the chromenone family, known for its biological activity.
2-(4-Methoxyphenyl)-4H-chromen-4-one: A simpler analog without the sulfonate ester group.
2,3,4,5,6-Pentamethylbenzenesulfonate: A compound with a similar sulfonate ester group but lacking the chromenone core.
Uniqueness
2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate is unique due to the combination of the biologically active chromenone core and the sulfonate ester group, which can influence its solubility and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,3,4,5,6-pentamethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O6S/c1-15-16(2)18(4)27(19(5)17(15)3)34(29,30)33-26-24(28)22-9-7-8-10-23(22)32-25(26)20-11-13-21(31-6)14-12-20/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWFGQXFGADGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
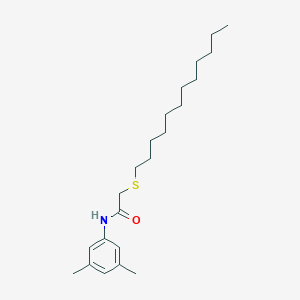
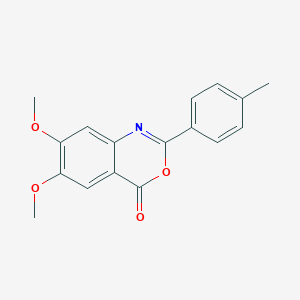
![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371345.png)
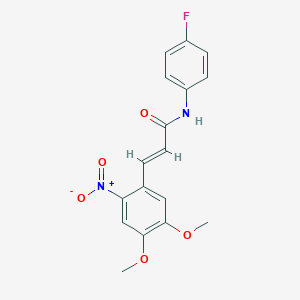
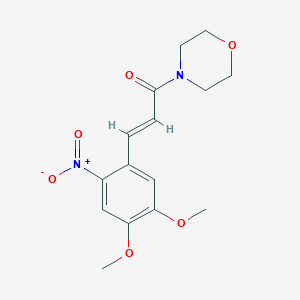
![N'-[(1E)-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B371350.png)
![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)
![1-(4-fluorophenyl)-2-[(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]ethan-1-one](/img/structure/B371352.png)
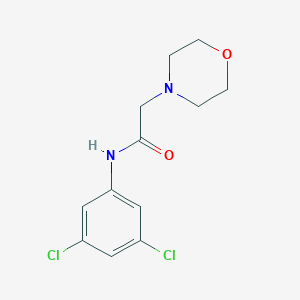

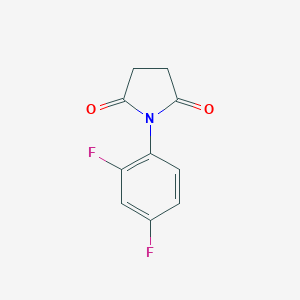
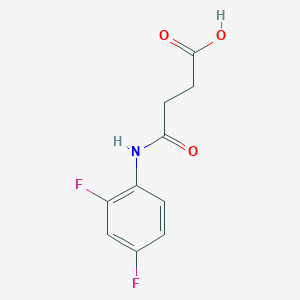
![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B371359.png)
